molecular formula C17H18N6O2 B14409013 4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid CAS No. 80576-81-4

4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid

Cat. No.: B14409013
CAS No.: 80576-81-4
M. Wt: 338.4 g/mol
InChI Key: YQGAPVSWXCFUHZ-UHFFFAOYSA-N
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Description

4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid is a complex organic compound that belongs to the class of pteridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid
  • Methyl 1-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoyl)piperidine-4-carboxylate
  • 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Uniqueness

4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

CAS No.

80576-81-4

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoic acid

InChI

InChI=1S/C17H18N6O2/c1-2-9(10-3-5-11(6-4-10)16(24)25)7-12-8-20-15-13(21-12)14(18)22-17(19)23-15/h3-6,8-9H,2,7H2,1H3,(H,24,25)(H4,18,19,20,22,23)

InChI Key

YQGAPVSWXCFUHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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